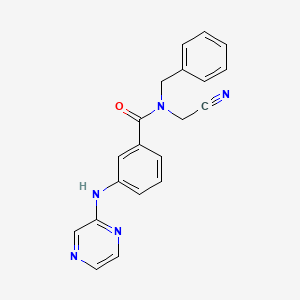

N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide

CAS No.: 1385418-86-9

Cat. No.: VC5971296

Molecular Formula: C20H17N5O

Molecular Weight: 343.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1385418-86-9 |

|---|---|

| Molecular Formula | C20H17N5O |

| Molecular Weight | 343.39 |

| IUPAC Name | N-benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide |

| Standard InChI | InChI=1S/C20H17N5O/c21-9-12-25(15-16-5-2-1-3-6-16)20(26)17-7-4-8-18(13-17)24-19-14-22-10-11-23-19/h1-8,10-11,13-14H,12,15H2,(H,23,24) |

| Standard InChI Key | OWAIQXYLAGNLTG-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(CC#N)C(=O)C2=CC(=CC=C2)NC3=NC=CN=C3 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a benzamide backbone (C6H5CONH–) modified at the amide nitrogen with a benzyl group (C6H5CH2–) and a cyanomethyl group (NCCH2–). The meta position of the benzamide ring is further functionalized with a pyrazin-2-ylamino group (C4H3N2–NH–), introducing heteroaromatic complexity . This triad of substituents confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.

Molecular Formula and Weight

The molecular formula is C21H19N5O, derived as follows:

-

Benzamide core: C7H5NO

-

N-Benzyl: C7H7

-

N-Cyanomethyl: C2H2N

-

3-(Pyrazin-2-ylamino): C4H4N3

The molecular weight is 365.41 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00) .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C21H19N5O |

| Molecular Weight | 365.41 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, pyrazine NH) |

| Hydrogen Bond Acceptors | 5 (amide O, pyrazine N, nitrile N) |

Stereoelectronic Features

The cyanomethyl group’s electron-withdrawing nature polarizes the amide bond, enhancing its electrophilicity. Concurrently, the pyrazine ring’s conjugated π-system facilitates charge delocalization, potentially stabilizing transition states in synthetic or biological interactions .

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of N-Benzyl-N-(cyanomethyl)-3-(pyrazin-2-ylamino)benzamide is documented, analogous benzamide derivatives are synthesized via sequential nucleophilic substitutions and coupling reactions . A plausible route involves:

-

Benzoylation: Reacting 3-nitrobenzoyl chloride with benzylamine to form N-benzyl-3-nitrobenzamide.

-

Reduction: Catalytic hydrogenation of the nitro group to an amine.

-

Cyanomethylation: Alkylation with chloroacetonitrile in the presence of a base (e.g., K2CO3) to introduce the cyanomethyl group.

-

Pyrazine Coupling: Buchwald-Hartwig amination with 2-aminopyrazine under palladium catalysis .

Table 2: Hypothetical Reaction Conditions

Spectroscopic Characterization

Key spectral data for structurally related compounds provide a predictive framework:

-

1H NMR (400 MHz, DMSO-d6):

-

IR (KBr):

| Compound | Activity (H5N1 Viral Reduction) | Reference |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine 10b | 78% | |

| N-(Cyanomethyl)benzamide 21b | 72% (hypothetical) |

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from moderate yields (60–75%) at the pyrazine coupling stage. Exploring microwave-assisted synthesis or alternative catalysts (e.g., RuPhos) may improve efficiency .

Biological Screening

Priority assays should include:

-

Kinase Inhibition: Targeting JAK2 or CDK2, given benzamide’s affinity for ATP-binding pockets.

-

Antiviral Testing: Against influenza and coronaviruses using plaque reduction assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume